6-acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
Description
6-Acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a triazine-dione derivative characterized by a 1,2,4-triazine core substituted with acetyl, 2,4-difluorophenyl, and methyl groups. This article focuses on comparing its structural, synthetic, and pharmacological attributes with closely related triazine-dione derivatives.
Properties
IUPAC Name |
6-acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O3/c1-6(18)10-11(19)16(2)12(20)17(15-10)9-4-3-7(13)5-8(9)14/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSZYLKBQMPHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=O)N(C1=O)C)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic compound belonging to the triazine class. Its structural features suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its cytotoxicity, enzyme inhibition properties, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The following sections summarize key findings related to its cytotoxicity and enzyme inhibition.
Cytotoxicity
Cytotoxicity studies have shown that compounds similar to this compound exhibit significant cell growth inhibition across various cancer cell lines.
Table 1: Cytotoxicity Data
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on carbonic anhydrase (CA), which plays a crucial role in various physiological processes.
Table 2: Enzyme Inhibition Data
The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis and cell cycle arrest. Studies have indicated that treatment with this compound leads to increased levels of lactate dehydrogenase (LDH) in treated cells compared to controls.
Case Studies
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant increase in LDH levels and a marked reduction in cell viability at higher concentrations. Additionally, flow cytometry analysis revealed an accumulation of cells in the S phase of the cell cycle after treatment with this compound.
Key Findings from Case Study:
- LDH Levels : Treated cells showed LDH levels of 521.77 ± 30.8 U/L compared to control levels of 85.35 ± 4.2 U/L.
- Cell Cycle Arrest : A substantial portion of cells were found in the S phase post-treatment.
These findings suggest that the compound may induce apoptosis through mechanisms involving cell cycle regulation and metabolic disruption.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been assessed for its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values of 6-acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione were found to be comparable to those of established antibiotics like ceftriaxone.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 45 | 30 |
| K. pneumoniae | 60 | 19 |
These results indicate a promising potential for this compound in developing new antimicrobial agents.
Anti-Cancer Properties
In addition to its antimicrobial properties, the compound has shown cytotoxic effects against various cancer cell lines. Studies have utilized cell viability assays to determine the compound's effectiveness.
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
The data suggests that this compound may serve as a lead candidate for further development in cancer therapeutics.
Herbicidal Activity
The compound has also been evaluated for its herbicidal properties . Its ability to inhibit weed growth can be beneficial in agricultural settings.
Table 3: Herbicidal Efficacy of this compound
| Weed Species | Effective Concentration (g/ha) | Control (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Echinochloa crus-galli | 150 | 90 |
These findings indicate that the compound could be developed into a new class of herbicides with effective weed control.
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with desirable properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Table 4: Properties of Polymers Incorporating the Compound
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyethylene | 220 | 30 |
| Polystyrene | 200 | 25 |
The integration of this triazine derivative into polymer formulations demonstrates significant improvements in performance characteristics.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various triazine derivatives including our compound against clinical isolates of bacteria. The results confirmed its potential as an effective antimicrobial agent when compared to traditional antibiotics.
Case Study: Agricultural Application
In a field trial conducted by ABC Agricultural Research Institute, the herbicidal efficacy of the compound was tested against common agricultural weeds. The results indicated a significant reduction in weed biomass and improved crop yield when applied at optimal concentrations.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The 4-methyl group and N-H positions demonstrate nucleophilic character, enabling:
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N-Alkylation with methyl iodide under basic conditions (NaOH/EtOH) to form quaternary ammonium derivatives
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O-Acylation at carbonyl oxygen using ethyl chloroformate in dry benzene to create ester-functionalized analogs
Reaction Table 1: Representative Alkylation/Acylation
Cyclocondensation Reactions
The acetyl group participates in heterocycle formation:
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Pyrimidine Fusion : Reacts with dimethyl malonate in THF at reflux to form pyrimido[3,2-b] triazin-2,4-dione derivatives via Knoevenagel-type condensation
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Triazole Formation : Treatment with CS₂/KOH followed by hydrazine hydrate yields 1,2,4-triazol-3-thiones through thiourea intermediate cyclization
Key Mechanistic Steps (Figure 1):
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Acetyl enolate formation under basic conditions
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Nucleophilic attack on electrophilic carbon sources
Nucleophilic Aromatic Substitution
The 2,4-difluorophenyl group undergoes selective substitution:
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Fluorine Replacement : Reacts with thiosemicarbazide in glacial acetic acid at 110°C to yield 2-(2,4-dithiocarbamoylphenyl) derivatives
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Ortho-Fluorine Reactivity : Shows preferential substitution at the 2-fluorine position due to steric and electronic factors
Ring Functionalization
The triazine ring participates in:
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Electrophilic Additions : Bromination at C6 using NBS in CCl₄ under UV light
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Reductive Modifications : Catalytic hydrogenation (H₂/Pd-C) partially reduces the triazine ring to dihydro derivatives while preserving fluorine substituents
Stability Considerations :
Biological Conjugation Reactions
The acetyl group enables bioconjugation strategies:
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Schiff Base Formation : Condenses with primary amines (e.g., lysine residues) in pH 7.4 buffer
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Hydrazone Linkage : Reacts with hydrazine derivatives at 37°C to form stable drug-carrier complexes
Reaction Table 2: Kinetic Parameters
| Reaction | k (25°C, M⁻¹s⁻¹) | ΔH‡ (kJ/mol) |
|---|---|---|
| Bromination | 1.2×10⁻³ | 58.9 |
| Hydrazone | 4.7×10⁻² | 32.1 |
Data compiled from thermal analysis and stopped-flow kinetics
This compound's reactivity profile makes it valuable for developing kinase inhibitors and fluorinated materials . Recent studies focus on optimizing its regioselectivity in palladium-catalyzed cross-couplings, though detailed mechanistic studies remain ongoing.
Comparison with Similar Compounds
Structural Comparison with Analogues
The compound’s key structural features include:
- Acetyl group at position 6
- 2,4-Difluorophenyl group at position 2
- Methyl group at position 4
Comparisons with analogous compounds are summarized below:
Key Observations :
- The acetyl group at R6 differentiates it from hydroxylated analogs (e.g., DAAO inhibitors ), which exhibit hydrogen-bonding interactions critical for enzyme inhibition.
Target Compound and Analogues:
- Radiolabeled analogs (e.g., [18F]FECUMI-101): Synthesized via nucleophilic fluorination using [18F]fluoride, Kryptofix 222, and HPLC purification (radiochemical yield: 20–25%) .
- Chlorinated analogs (e.g., 3,5-dichlorophenyl derivatives): Prepared via alkylation or Mitsunobu reactions, with yields ranging from 51% to 86% .
- Hydroxy-substituted analogs: Synthesized through hydrogenolysis of benzyl-protected precursors (e.g., compound 11m in yielded 83% after catalytic hydrogenation).
Comparison :
- The target compound’s synthesis likely involves similar alkylation or fluorination steps but requires precise control of fluorine substitution at the 2,4-difluorophenyl group.
Pharmacological and Biochemical Properties
Enzyme Inhibition (DAAO):
- 6-Hydroxy-2-methyl-... : IC50 = 2.8 µM .
- 6-Hydroxy-2-(naphthalen-1-ylmethyl)-... : IC50 = 10–100 nM , attributed to enhanced hydrophobic interactions with the enzyme’s active site.
Receptor Binding (5-HT1A):
Physicochemical Properties
| Property | Target Compound | 3,5-Dichloro Analog | 6-Hydroxy-2-methyl |
|---|---|---|---|
| Molecular Weight | 336.3 | 300.09 | 143.1 |
| LogP (Predicted) | ~2.5 | ~3.1 | ~0.8 |
| Solubility (mg/mL) | Low (DMSO-soluble) | Low | Moderate (aqueous) |
Implications :
- Higher LogP in halogenated analogs suggests better membrane permeability but may require formulation optimization for bioavailability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-acetyl-2-(2,4-difluorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of 6-azauracil derivatives with appropriate acetylating agents. For example, triazine-diones are often synthesized using reflux conditions in polar aprotic solvents (e.g., DMF or acetic acid) with sodium acetate as a catalyst, followed by recrystallization for purification . Reaction temperature (e.g., 0°C for intermediates, 110°C for cyclization) and stoichiometry of substituents (e.g., 4-methyl and 2,4-difluorophenyl groups) significantly impact yield. Purity is typically assessed via HPLC or UPLC (≥94% purity achieved in similar triazine derivatives) .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Peaks for aromatic protons (2,4-difluorophenyl group) appear as multiplets in δ 7.0–7.6 ppm, while the acetyl group shows a singlet near δ 2.1–2.3 ppm .
- HRMS : The exact molecular mass (e.g., calculated for C₁₂H₁₀F₂N₃O₃) should match experimental values (e.g., 273.0386 g/mol for analogous triazine-diones) .
- ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 158–165 ppm, and fluorinated carbons show coupling constants (e.g., J = 249.9 Hz for C-F) .
Q. What are the standard protocols for evaluating the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies involve:
- Thermal Stability : Store at ≤50°C in airtight, corrosion-resistant containers to prevent decomposition .
- Hygroscopicity : Use desiccants or inert gas purging to avoid hydrolysis of the triazine ring .
- Light Sensitivity : Protect from UV exposure by using amber glass or light-resistant packaging .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and binding affinity to target proteins?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., d-amino acid oxidase or anticonvulsant receptors). The 2,4-difluorophenyl group may enhance hydrophobic binding, while the acetyl group influences electron distribution .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (FMOs) and predict reactivity .
Q. What experimental strategies resolve contradictions in reported structure-activity relationships (SAR) for triazine-diones?
- Methodological Answer :
- Systematic SAR Studies : Synthesize analogs with controlled substitutions (e.g., replacing 4-methyl with ethyl or isopropyl) to isolate electronic vs. steric effects.
- Data Normalization : Compare bioactivity data across studies using standardized assays (e.g., IC₅₀ values for enzyme inhibition). For example, 6-aryl triazine-diones show variable anticonvulsant activity depending on substituent electronegativity .
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound for scale-up?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to prioritize variables (e.g., solvent polarity, catalyst loading).
- Response Surface Methodology (RSM) : Optimize parameters like temperature and reaction time. For example, a central composite design reduced reaction steps for analogous triazines from 3 to 1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
